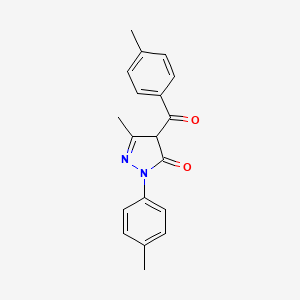
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one is a chemical compound that belongs to the class of pyrazole derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one has been studied for its potential use in scientific research applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one in lab experiments include its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one. These include further research into its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its potential use in the development of new anti-inflammatory, analgesic, and antipyretic drugs. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one can be achieved through a multi-step process. The first step involves the condensation of 4-methylbenzoylhydrazine with 3-methyl-2-butanone in the presence of acetic acid to produce 4-(4-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The second step involves the reaction of the obtained product with p-toluenesulfonylhydrazide in the presence of triethylamine to produce 5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one.
Propiedades
IUPAC Name |
5-methyl-4-(4-methylbenzoyl)-2-(4-methylphenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-8-15(9-5-12)18(22)17-14(3)20-21(19(17)23)16-10-6-13(2)7-11-16/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYIVTVGZDRYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-methylbenzoyl)-2-p-tolyl-2,4-dihydro-3H-pyrazole-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4'-fluoro-3-(furan-2-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2667461.png)
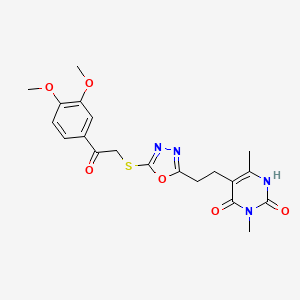
![N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667466.png)
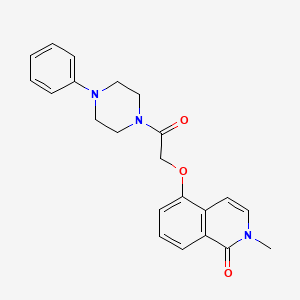
![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)

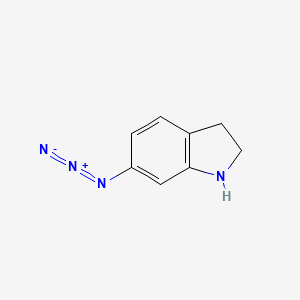
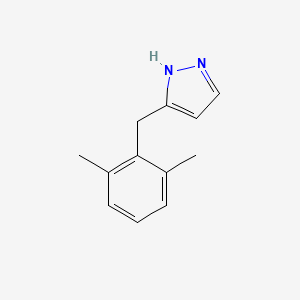
![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)
![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)
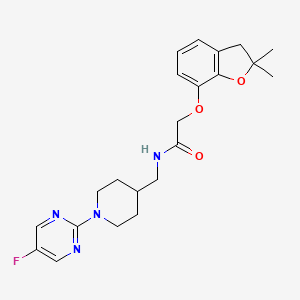
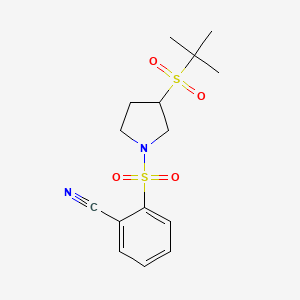
![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)